![molecular formula C18H17N3O3S B2373245 N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 924856-32-6](/img/structure/B2373245.png)
N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
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Overview
Description
“N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide” is a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a methyl group, a phenylethenyl group (a phenyl group with an ethenyl substituent), a sulfonylamino group (a sulfonyl group with an amino substituent), and an acetamide group (an acetyl group with an amide substituent) .
Chemical Reactions Analysis
This compound, like any organic compound, can undergo a variety of chemical reactions. The types of reactions it can undergo would be largely determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Applications : Research has demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, derived from reactions involving N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, have shown promising results in vitro for both antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer and Immunomodulating Effects : Another study focused on a synthetic compound structurally similar to N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, revealing its ability to modulate the immune response to tumors. This compound was found to augment the response of lymphocytes to tumor cells and enhance macrophage inhibitory effects on tumor growth in vitro, indicating its potential application in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Heterocyclic Compound Synthesis
- Building Block for Heterocyclic Synthesis : The versatility of N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide as a synthon in heterocyclic synthesis has been highlighted, with its reactivity enabling the formation of various polyfunctionalized heterocyclic compounds. This underscores its significance in the field of medicinal chemistry for the development of new therapeutic agents (Gouda, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(25(23,24)11-10-15-6-3-2-4-7-15)14-18(22)20-17-9-5-8-16(12-17)13-19/h2-12H,14H2,1H3,(H,20,22)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVYYRCVXAKFV-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C#N)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C#N)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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